3-(5-[(5-Chlorothiophen-2-yl)methyl]amino-1-[(furan-3-yl)carbonyl]-1H-pyrazol-3-yl)-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-2-one
Description
The compound 3-(5-[(5-Chlorothiophen-2-yl)methyl]amino-1-[(furan-3-yl)carbonyl]-1H-pyrazol-3-yl)-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic small molecule featuring a pyrazole core substituted with a 5-chlorothiophene moiety, a furan-3-carbonyl group, and a pyridine-linked dihydropyridinone ring.
Properties
Molecular Formula |
C24H18ClN5O3S |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
3-[5-[(5-chlorothiophen-2-yl)methylamino]-1-(furan-3-carbonyl)pyrazol-3-yl]-1-(pyridin-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C24H18ClN5O3S/c25-21-7-6-18(34-21)13-27-22-12-20(28-30(22)23(31)16-8-11-33-15-16)19-5-3-10-29(24(19)32)14-17-4-1-2-9-26-17/h1-12,15,27H,13-14H2 |
InChI Key |
ZWCKLWNGZSFYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC=C(C2=O)C3=NN(C(=C3)NCC4=CC=C(S4)Cl)C(=O)C5=COC=C5 |
Origin of Product |
United States |
Biological Activity
The compound 3-(5-[(5-Chlorothiophen-2-yl)methyl]amino-1-[(furan-3-yl)carbonyl]-1H-pyrazol-3-yl)-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-2-one (CAS No. 1628214-61-8) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 480.92 g/mol. The structure features multiple functional groups including a pyrazole moiety, a furan ring, and a chlorothiophene substituent, which contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit mutant BRAF, a common mutation in melanoma. In studies, analogs with structural similarities demonstrated nanomolar activity against BRAF mutant melanoma cell lines, inhibiting both proliferation and ERK activation .
A notable study involving tricyclic pyrazole inhibitors reported favorable pharmacokinetic profiles with low plasma clearance and long half-lives, suggesting that modifications in the structure could enhance therapeutic efficacy against cancer .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. Pyrazole derivatives have been documented to exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, certain analogs have shown potent inhibition of COX activity, leading to reduced production of pro-inflammatory mediators .
The mechanisms by which this compound exerts its effects are multifaceted:
- Inhibition of Oncogenic Pathways : By targeting specific kinases such as BRAF, the compound may disrupt signaling pathways critical for tumor growth and survival.
- Modulation of Inflammatory Mediators : The ability to inhibit COX enzymes suggests that the compound could reduce inflammation by limiting the synthesis of prostaglandins.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- BRAF Inhibition Study :
-
Anti-inflammatory Assessment :
- Objective : To assess the anti-inflammatory potential of pyrazole derivatives.
- Findings : Compounds demonstrated significant reductions in edema and inflammatory cytokine levels in animal models.
- : The study supports further investigation into these compounds for therapeutic use in inflammatory diseases .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1628214-61-8 |
| Molecular Formula | C23H17ClN4O4S |
| Molecular Weight | 480.92 g/mol |
| Anticancer Activity | Nanomolar inhibition of BRAF |
| Anti-inflammatory Activity | Significant COX inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares core motifs with several classes of bioactive molecules:
- Pyrazole-Thiophene Hybrids: Compounds like 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS 1341439-91-5) feature a chlorothiophene-methyl group on pyrazole but lack the dihydropyridinone and furan-carbonyl substituents .
- Furan/Pyridine Derivatives: 5-{4-[({[4-(5-carboxyfuran-2-yl)-2-chlorophenyl]carbonothioyl}amino)methyl]phenyl}-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid () includes furan and pyrazole units but incorporates carboxyl groups instead of dihydropyridinone.
- Dihydropyridinone Analogs: 5-(3-{2-tert-butyl-6-oxo-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl}-2-(hydroxymethyl)phenyl)-3-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-1-methyl-1,2-dihydropyridin-2-one () shares the dihydropyridinone scaffold but uses thienopyrrole instead of chlorothiophene.
Bioactivity and Structure-Activity Relationships (SAR)
- Chlorothiophene Substituent : The 5-chlorothiophen-2-yl group enhances lipophilicity and may improve membrane permeability, as observed in kinase inhibitors .
- Furan-3-carbonyl Group : This moiety could modulate electronic properties and hydrogen-bonding interactions, similar to furan-containing antimicrobial agents .
- Dihydropyridinone Ring: Known for conformational flexibility, this scaffold is prevalent in drugs targeting G-protein-coupled receptors (GPCRs) and ion channels .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Table 2: Bioactivity Trends in Analogous Compounds
Research Findings and Implications
- Synthetic Feasibility: and highlight scalable methods for pyrazole and dihydropyridinone synthesis, though the furan-3-carbonyl group may require orthogonal protection strategies .
- SAR Insights: The dihydropyridinone ring’s flexibility may compensate for steric hindrance from the pyridin-2-ylmethyl group, optimizing target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
